Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
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Overview
Description
Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a complex organic compound with a molecular formula of C26H25NO5. It is commonly used in peptide synthesis as a protecting group for amino acids, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. This compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reagents and conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Piperidine in DMF (dimethylformamide) at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary alcohol.
Substitution: Removal of the Fmoc group, yielding a free amino group.
Scientific Research Applications
Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism ensures the correct sequence and structure of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
- **Benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
- **Benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate
Uniqueness
Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is unique due to its specific combination of the Fmoc protecting group and the benzyl ester. This combination provides both stability and ease of removal, making it particularly useful in peptide synthesis. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVEJVEJKIXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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